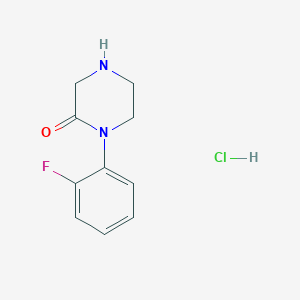

1-(2-Fluorophenyl)piperazin-2-one hydrochloride

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O.ClH/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUHAPPNPGEPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired product .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(2-Fluorophenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazines and related derivatives .

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

1-(2-Fluorophenyl)piperazin-2-one hydrochloride belongs to the piperazine class of compounds, which are known for their activity as antidepressants. The piperazine scaffold has been extensively studied for its interactions with serotonin receptors, particularly the 5-HT receptor family, which is a target for over 45% of marketed drugs . The compound's structural modifications can enhance its binding affinity and functional potency at these receptors, making it a candidate for developing new antidepressants.

Neuropharmacology

Research indicates that derivatives of 1-(2-Fluorophenyl)piperazine exhibit neuroprotective properties. For instance, studies have demonstrated that certain analogues can inhibit equilibrative nucleoside transporters (ENTs), which play a critical role in regulating adenosine function and are implicated in various neurological disorders . The selectivity of these compounds towards ENT2 over ENT1 suggests potential applications in treating conditions like epilepsy and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Recent studies have shown that modifications on the piperazine ring and the fluorophenyl moiety significantly affect the compound's activity against different targets:

- Halogen Substitutions : The presence of halogen atoms on the phenyl ring has been linked to enhanced inhibitory effects on ENTs. For example, adding a methyl or ethyl group at specific positions can restore or enhance activity against both ENT1 and ENT2 .

- Molecular Modeling : Computational approaches such as molecular dynamics simulations and virtual screening have been employed to predict the binding affinities of various analogues, aiding in the design of more effective compounds .

Case Studies

Case Study 1: ENTs Inhibition

A study focused on the inhibition of ENTs by a series of FPMINT analogues, including 1-(2-Fluorophenyl)piperazine derivatives, revealed significant insights into their selectivity profiles. The most potent analogue demonstrated a marked reduction in [^3H]uridine uptake in cell lines expressing ENT1 and ENT2, indicating its potential as a therapeutic agent for conditions modulated by adenosine signaling .

Case Study 2: Anticancer Activity

Another research effort explored the anticancer properties of piperazine derivatives, including those based on 1-(2-Fluorophenyl)piperazine. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through mechanisms involving serotonin receptor modulation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antidepressant | Targeting serotonin receptors for mood regulation | Significant binding affinity improvements with structural modifications |

| Neuropharmacology | Inhibition of equilibrative nucleoside transporters (ENTs) | Selectivity towards ENT2 may aid in treating neurological disorders |

| Anticancer Activity | Potential to inhibit cancer cell growth via serotonin receptor interactions | Induced apoptosis in tested cancer cell lines |

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural Features and Properties

Key Observations:

- Halogen Effects : Chlorine (3-chlorophenyl derivative) increases electron-withdrawing effects and molecular weight compared to fluorine, possibly enhancing cytotoxicity but reducing metabolic stability .

- Lipophilicity : The trifluoromethoxy group in 1-(3-trifluoromethoxyphenyl)piperazin-2-one HCl significantly boosts lipophilicity, favoring blood-brain barrier penetration for CNS applications .

Challenges and Limitations

- Ortho-Substitution Complexity : Synthesizing ortho-fluorophenyl derivatives may require specialized catalysts or solvents to mitigate steric challenges, increasing production costs.

- Data Gaps : Direct pharmacological data for 1-(2-fluorophenyl)piperazin-2-one HCl are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its interactions with metabotropic glutamate receptor 5 (mGluR5). This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClF NO

- Molecular Weight : Approximately 230.67 g/mol

- Structure : The compound features a piperazine ring substituted with a 2-fluorophenyl group and a ketone functional group.

The primary biological activity of this compound is attributed to its role as an allosteric modulator of the mGluR5 receptor. This receptor is implicated in various neurological and psychiatric disorders, including anxiety and depression. The modulation of mGluR5 activity can lead to significant changes in downstream signaling pathways that affect mood regulation and cognitive functions.

Biological Activity Summary

| Activity | Description |

|---|---|

| Receptor Interaction | Allosteric modulation of mGluR5, influencing mood and cognition. |

| Therapeutic Potential | Potential applications in treating anxiety, depression, and cognitive disorders. |

| Binding Affinity | Studies indicate significant binding affinity to mGluR5, enhancing receptor activity. |

Case Studies

-

Study on Anxiety and Depression Models :

- In preclinical models, this compound demonstrated anxiolytic effects, reducing anxiety-like behaviors in rodents. This study highlighted the compound's potential as a therapeutic agent for anxiety disorders by modulating glutamatergic transmission.

-

Cognitive Enhancement :

- Another study focused on the cognitive-enhancing properties of the compound. It was found to improve learning and memory in animal models, suggesting that it may be beneficial for conditions such as Alzheimer's disease or age-related cognitive decline.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Receptor Target | Unique Features |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | Dopamine receptors | Known for stimulant properties |

| 1-(4-Fluorophenyl)piperazine | Serotonin receptors | Exhibits distinct binding profiles |

| 1-(3-Trifluoromethylphenyl)piperazine | Enhanced lipophilicity | Demonstrates improved bioavailability |

| 1-(4-Methoxyphenyl)piperazine | Anxiolytic effects | Known for its calming properties |

Synthesis Methods

Several synthesis routes have been reported for producing this compound, often involving the reaction of piperazine derivatives with fluorinated phenyl ketones. The choice of synthesis method can influence the yield and purity of the final product.

Q & A

Q. How do structural modifications (e.g., replacing fluorine with other halogens) affect biological activity?

- Methodological Answer : Synthesize analogs (e.g., Cl, Br) via halogen-exchange reactions. Test in vitro receptor binding (e.g., serotonin receptors) and correlate with steric/electronic parameters (Hammett σ constants). Activity trends often follow Cl > F > Br due to electronegativity and van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.